molecular formula C13H16N2O2 B383490 (2-isobutyl-1H-benzimidazol-1-yl)acetic acid CAS No. 717863-10-0

(2-isobutyl-1H-benzimidazol-1-yl)acetic acid

Cat. No.: B383490
CAS No.: 717863-10-0
M. Wt: 232.28g/mol
InChI Key: WVTDHCOOWHHKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to bind to specific active sites on enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially altering the cell’s response to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can lead to changes in the concentration of key metabolites, affecting the cell’s metabolic state . These interactions are crucial for understanding the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity . Understanding these transport mechanisms is vital for optimizing the compound’s use in research .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity, as it may interact with different biomolecules depending on its position within the cell . These interactions are essential for understanding the compound’s role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely.

Chemical Reactions Analysis

Types of Reactions

(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various benzimidazole derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .

Scientific Research Applications

(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid is primarily used in proteomics research. It serves as a tool for studying protein interactions and functions. The benzimidazole ring system is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery and development .

Chemistry

In chemistry, the compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is used to study enzyme inhibition and protein-protein interactions. Its ability to bind to specific protein targets makes it a useful tool for elucidating biological pathways and mechanisms .

Medicine

While not used directly in medicine, the compound’s derivatives have shown potential in various therapeutic areas, including antimicrobial, antiviral, and anticancer research .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications .

Properties

IUPAC Name

2-[2-(2-methylpropyl)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(2)7-12-14-10-5-3-4-6-11(10)15(12)8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTDHCOOWHHKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.